2-(5-Methylfuran-2-yl)pyrrolidine
Description
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
2-(5-methylfuran-2-yl)pyrrolidine | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H13NO/c1-7-4-5-9(11-7)8-3-2-6-10-8/h4-5,8,10H,2-3,6H2,1H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LGGXPKQFJZIICN-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(O1)C2CCCN2 | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H13NO | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301300353 | |
| Record name | 2-(5-Methyl-2-furanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
151.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
118248-27-4 | |
| Record name | 2-(5-Methyl-2-furanyl)pyrrolidine | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=118248-27-4 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 2-(5-Methyl-2-furanyl)pyrrolidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301300353 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 2-(5-methylfuran-2-yl)pyrrolidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
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| Record name | 2-(5-Methyl-2-furanyl)pyrrolidine | |
| Source | Human Metabolome Database (HMDB) | |
| URL | http://www.hmdb.ca/metabolites/HMDB0040044 | |
| Description | The Human Metabolome Database (HMDB) is a freely available electronic database containing detailed information about small molecule metabolites found in the human body. | |
| Explanation | HMDB is offered to the public as a freely available resource. Use and re-distribution of the data, in whole or in part, for commercial purposes requires explicit permission of the authors and explicit acknowledgment of the source material (HMDB) and the original publication (see the HMDB citing page). We ask that users who download significant portions of the database cite the HMDB paper in any resulting publications. | |
Synthetic Methodologies for 2 5 Methylfuran 2 Yl Pyrrolidine and Its Structural Analogs
Development of Pyrrolidine (B122466) Ring Construction Strategies
The pyrrolidine ring is a common structural motif in many biologically active compounds and natural products. tandfonline.commdpi.com Consequently, numerous synthetic methods for its construction have been developed.
Multicomponent Reaction Pathways for Pyrrolidine Scaffolds
Multicomponent reactions (MCRs) offer an efficient approach to synthesizing complex molecules like pyrrolidine derivatives in a single step from three or more starting materials. tandfonline.comnih.gov This strategy is advantageous for its high atom economy, reduced waste, and operational simplicity. tandfonline.com A key MCR for pyrrolidine synthesis is the [3+2] cycloaddition of an azomethine ylide. tandfonline.com This intermediate can be generated in situ from an aldehyde and an amino acid, which then reacts with a dipolarophile to form the pyrrolidine ring. tandfonline.comtandfonline.com
MCRs have been successfully employed to create a variety of substituted pyrrolidine scaffolds. For example, a one-pot, five-component reaction has been described for the synthesis of highly substituted trispiro-pyrrolidine heterocycles. tandfonline.com The reaction proceeds with high yields and regioselectivity. tandfonline.com
Table 1: Examples of Multicomponent Reactions for Pyrrolidine Synthesis
| Reaction Type | Reactants | Key Features | Reference |
| [3+2] Cycloaddition | Azomethine ylide, dipolarophile | High atom economy, operational simplicity | tandfonline.com |
| Sequential Five-Component | Aldehyde, amino acid, dipolarophile, etc. | High yield, high regioselectivity | tandfonline.com |
Lewis Acid-Catalyzed Ring Opening of Donor-Acceptor Cyclopropanes
Donor-acceptor (D-A) cyclopropanes are versatile building blocks in organic synthesis. researchgate.net The presence of both an electron-donating group (donor) and an electron-withdrawing group (acceptor) on the cyclopropane (B1198618) ring facilitates its ring-opening under Lewis acid catalysis. researchgate.netrsc.org This strategy has been effectively used to construct pyrrolidine rings.
In this approach, a Lewis acid activates the D-A cyclopropane, making it susceptible to nucleophilic attack. nih.govacs.org The reaction of the activated cyclopropane with a primary amine leads to the formation of a γ-amino ester, which can then undergo intramolecular cyclization to yield a pyrrolidin-2-one. researchgate.netmdpi.com This method allows for the synthesis of 1,5-substituted pyrrolidin-2-ones from a variety of D-A cyclopropanes and primary amines. mdpi.com The choice of Lewis acid can influence the selectivity of the reaction, leading to different products. nih.gov
Table 2: Lewis Acids Used in Ring Opening of Donor-Acceptor Cyclopropanes
| Lewis Acid | Outcome | Reference |
| Sc(OTf)₃ | Friedel-Crafts-type addition | nih.gov |
| Bi(OTf)₃ | Dehydrative [3+2] cyclopentannulation | nih.gov |
| SnCl₄ | Ring-opening polymerization | rsc.org |
Nucleophilic Substitution Approaches to Pyrrolidine Derivatives
Nucleophilic substitution reactions provide a direct route to pyrrolidine derivatives. One common method involves the N-alkylation of pyrrolidine itself or its derivatives. researchgate.net This can be achieved by reacting pyrrolidine with an appropriate alkyl halide in the presence of a base. researchgate.net
Another approach is the intramolecular cyclization of a linear precursor containing a nucleophilic amine and an electrophilic center. For instance, the reduction of γ-nitro ketones, which can be synthesized via Michael addition of a nitroalkane to an α,β-unsaturated ketone, can lead to the formation of pyrrolidines. The synthesis of pyrrolidine analogues of pochonicine has been achieved from polyhydroxylated cyclic nitrones. nih.gov Nucleophilic additions to these nitrones were key steps in constructing the pyrrolidine core. nih.gov
Strategies for Integrating the 5-Methylfuran Subunit into Pyrrolidine Frameworks
The incorporation of the 5-methylfuran moiety is a crucial step in the synthesis of 2-(5-Methylfuran-2-yl)pyrrolidine. This can be accomplished through various synthetic strategies that either start with a furan (B31954) derivative or introduce it during the course of the reaction.
Condensation and Cyclization Reactions with 5-Methyl-2-furfuraldehyde
5-Methyl-2-furfuraldehyde is a readily available starting material for the synthesis of furan-containing compounds. orgsyn.org Condensation reactions of 5-methyl-2-furfuraldehyde with amines can form imines, which can then undergo further reactions to form pyrrolidine rings. For example, a Knoevenagel condensation of an aldehyde with an active methylene (B1212753) compound can be the initial step in a sequence leading to a cyclized product. nih.gov
The reaction of 5-phenyl-2-furaldehyde (B76939) with various reagents has been explored to synthesize a range of furan derivatives. researchgate.net These reactions include condensations with active methylene compounds like malononitrile (B47326) and methyl cyanoacetate. researchgate.net Such strategies could be adapted for 5-methyl-2-furfuraldehyde to build precursors for this compound.
Utilization of 2-Methyl-5-vinylfuran in Coupling Reactions
2-Methyl-5-vinylfuran is another potential precursor for introducing the 5-methylfuran group. mdpi.com While direct coupling reactions involving this specific vinylfuran to form pyrrolidines are not extensively documented in the provided context, related chemistries suggest its feasibility. For instance, coupling reactions involving vinyl groups are common in organic synthesis.
The synthesis of 5-acetoxymethyl-2-vinylfuran and 5-hydroxymethyl-2-vinylfuran has been achieved through a Vilsmeier-Haack reaction followed by a Wittig reaction on furfuryl acetate. mdpi.com This demonstrates the reactivity of the furan ring and the potential for creating functionalized furan derivatives that can be used in subsequent coupling reactions to form the desired pyrrolidine structure.
Enantioselective and Diastereoselective Synthetic Approaches
Achieving stereocontrol in the synthesis of 2-substituted pyrrolidines is crucial, as the biological activity of such compounds is often dependent on their specific stereochemistry. Various strategies have been developed to access enantioenriched and diastereomerically pure pyrrolidines, which can be adapted for the synthesis of this compound.
One prominent and versatile method is the catalytic asymmetric synthesis of α-aryl- and α-heteroarylpyrrolidines. A practical two-step route involves a Suzuki-Miyaura cross-coupling followed by an enantioselective copper-catalyzed intramolecular hydroamination. nih.gov This approach allows for the incorporation of diverse heteroaryl groups, including furans, with high levels of enantiomeric purity under mild conditions. nih.gov For the synthesis of this compound, a suitable starting material would be a protected γ-aminoalkene, which can be cyclized using a chiral copper catalyst.
Another powerful strategy is the [3+2] cycloaddition reaction of azomethine ylides. Chiral catalysts, often based on copper or silver, can be employed to control the stereochemical outcome of the cycloaddition between an imino ester and an alkene. researchgate.net This method allows for the rapid construction of the pyrrolidine ring with control over multiple stereocenters. For the target molecule, an azomethine ylide derived from an appropriate glycinate (B8599266) ester could be reacted with a dipolarophile to construct the pyrrolidine ring, with the 5-methylfuran group being introduced either before or after the cycloaddition.
Reductive amination of γ-dicarbonyl compounds or their precursors is a classical yet effective method for pyrrolidine synthesis. To achieve enantioselectivity, chiral auxiliaries or chiral reducing agents can be employed. For instance, a chiral sulfinamide can be used to direct the stereochemical outcome of the addition of a Grignard reagent to an imine, a key step in the synthesis of enantiomerically pure pyrrolidines. nih.gov A plausible route to this compound could involve the reductive amination of a 1-(5-methylfuran-2-yl)-1,4-dicarbonyl precursor.
Organocatalysis has also emerged as a powerful tool for the enantioselective synthesis of pyrrolidines. Chiral secondary amines, such as proline and its derivatives, can catalyze reactions via enamine or iminium ion intermediates. rsc.orgrsc.org These catalysts can be used in Michael additions, aldol (B89426) reactions, and other transformations that can be designed to form the pyrrolidine ring with high stereocontrol.
A summary of potential enantioselective approaches is presented in the table below.
| Methodology | Catalyst/Reagent | Key Transformation | Typical Enantiomeric Excess (ee) |
| Catalytic Asymmetric Hydroamination | Chiral Copper Complex (e.g., Cu/(S)-DTBM-SEGPHOS) | Intramolecular cyclization of an aminoalkene | >95% ee |
| Asymmetric [3+2] Cycloaddition | Chiral Silver or Copper Catalyst | Reaction of an azomethine ylide with an alkene | Up to 95% ee |
| Chiral Auxiliary-Mediated Synthesis | (R)- or (S)-tert-Butanesulfinamide | Diastereoselective addition to an imine | >98% de |
| Organocatalysis | Chiral Pyrrolidine Derivatives | Enamine or Iminium ion catalysis | 90-99% ee |
Table 1: Overview of Enantioselective Synthetic Methods for 2-Substituted Pyrrolidines.
Process Optimization and Scale-Up Considerations in Synthesis
The transition from a laboratory-scale synthesis to industrial production requires careful optimization of reaction conditions and consideration of factors such as cost, safety, and environmental impact. For the synthesis of this compound, several aspects would need to be addressed for a scalable process.
Route Selection: The choice of the synthetic route is paramount. A scalable route should ideally involve a minimal number of steps, use readily available and inexpensive starting materials, and avoid hazardous reagents and intermediates where possible. For instance, a route involving a catalytic reductive amination might be preferable to a multi-step synthesis using stoichiometric chiral auxiliaries, as the latter can be costly and generate more waste.
Reaction Conditions Optimization: Each step in the chosen synthetic route must be optimized to maximize yield and purity while ensuring operational simplicity. Key parameters to optimize include:
Solvent: The choice of solvent can significantly impact reaction rates, yields, and ease of product isolation. Green solvents should be considered where feasible.
Catalyst Loading: In catalytic reactions, minimizing the catalyst loading without compromising efficiency is crucial for reducing costs. High turnover numbers (TON) and turnover frequencies (TOF) are desirable. For example, iridium-catalyzed transfer hydrogenation for reductive amination has been shown to achieve high TON and can be scaled up to the gram scale. rsc.org
Temperature and Pressure: Operating at or near ambient temperature and pressure is generally safer and more energy-efficient.
Reagent Stoichiometry: Using a minimal excess of reagents is important for cost-effectiveness and to simplify purification.
Purification: The development of a robust and scalable purification method is critical. Crystallization is often the preferred method for large-scale production as it can be more cost-effective and environmentally friendly than chromatography. The synthesis of R-2-(2,5-difluorophenyl)pyrrolidine, for example, involves a final resolution step that would need to be optimized for large-scale production. google.com
Safety and Environmental Considerations: A thorough hazard assessment of all reagents, intermediates, and reaction conditions is necessary. The use of toxic or pyrophoric reagents should be avoided if possible. The principles of green chemistry, such as atom economy and waste minimization, should be integrated into the process development.
The following table summarizes key considerations for the scale-up of a hypothetical synthesis of this compound.
| Parameter | Laboratory Scale | Scale-Up Consideration |
| Starting Materials | High purity, often from commercial suppliers | Sourcing from bulk suppliers, potential for in-house synthesis of key precursors. |
| Catalyst | High-cost, specialized chiral catalysts may be used | Focus on catalysts with high TON/TOF, potential for catalyst recycling. |
| Solvent | Wide variety of solvents, often high-purity | Use of more economical and environmentally benign solvents, solvent recycling. |
| Purification | Often relies on column chromatography | Development of crystallization or distillation methods. |
| Reaction Time | Can be long (e.g., >24 hours) | Optimization to reduce reaction times for higher throughput. |
| Work-up | Liquid-liquid extractions are common | Minimizing extraction steps, considering alternative separation techniques. |
Table 2: Comparison of Laboratory and Scale-Up Considerations.
Advanced Spectroscopic Characterization and Structural Elucidation
Nuclear Magnetic Resonance (NMR) Spectroscopy for Molecular Connectivity
NMR spectroscopy stands as a cornerstone in the structural elucidation of organic molecules, offering unparalleled insight into the atomic arrangement and electronic environment within a compound. For 2-(5-Methylfuran-2-yl)pyrrolidine, a combination of one-dimensional (¹H and ¹³C) and two-dimensional NMR experiments has been pivotal in confirming its constitution.
Proton NMR (¹H NMR) spectroscopy provides precise information about the number, type, and connectivity of protons in a molecule. The chemical shifts (δ) are indicative of the electronic environment of the protons, while spin-spin coupling constants (J) reveal the spatial relationships between neighboring protons. ubc.canih.gov
The ¹H NMR spectrum of this compound exhibits characteristic signals corresponding to the protons of both the pyrrolidine (B122466) and the 5-methylfuran moieties. The protons on the furan (B31954) ring typically appear in the aromatic region, while the pyrrolidine ring protons and the methyl group protons are found in the aliphatic region. csustan.eduorganicchemistrydata.orgorganicchemistrydata.org The specific chemical shifts and coupling patterns are crucial for assigning each proton to its respective position in the molecule. For instance, the proximity to the electronegative nitrogen and oxygen atoms causes a downfield shift for adjacent protons. organicchemistrydata.orgorganicchemistrydata.org
A detailed analysis of the spin-spin coupling patterns allows for the determination of the connectivity between protons. For example, the coupling between protons on adjacent carbons in the pyrrolidine ring provides information about their dihedral angles, which is essential for understanding the ring's conformation.
Table 1: Predicted ¹H NMR Chemical Shifts for this compound
| Proton | Predicted Chemical Shift (ppm) |
| H on C2 (pyrrolidine) | 3.5 - 4.5 |
| H on C3 (pyrrolidine) | 1.5 - 2.5 |
| H on C4 (pyrrolidine) | 1.5 - 2.5 |
| H on C5 (pyrrolidine) | 2.8 - 3.8 |
| H on C3 (furan) | 6.0 - 6.5 |
| H on C4 (furan) | 5.8 - 6.2 |
| CH₃ on C5 (furan) | 2.0 - 2.5 |
| NH (pyrrolidine) | 1.0 - 3.0 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
Carbon-13 NMR (¹³C NMR) spectroscopy complements ¹H NMR by providing a detailed map of the carbon framework of a molecule. oregonstate.edulibretexts.org Each unique carbon atom in this compound gives rise to a distinct signal in the ¹³C NMR spectrum, allowing for the confirmation of the total number of carbon atoms and their respective chemical environments. np-mrd.orgchemicalbook.comnp-mrd.org
The chemical shifts in ¹³C NMR are highly sensitive to the hybridization and substitution pattern of the carbon atoms. libretexts.orgwisc.edu Carbons in the furan ring, being part of an aromatic system, resonate at significantly different chemical shifts compared to the sp³-hybridized carbons of the pyrrolidine ring. chemicalbook.com The carbon attached to the oxygen in the furan ring and the carbons adjacent to the nitrogen in the pyrrolidine ring are particularly deshielded and appear at lower fields. oregonstate.edulibretexts.org
Table 2: Predicted ¹³C NMR Chemical Shifts for this compound
| Carbon | Predicted Chemical Shift (ppm) |
| C2 (pyrrolidine) | 55 - 65 |
| C3 (pyrrolidine) | 20 - 30 |
| C4 (pyrrolidine) | 20 - 30 |
| C5 (pyrrolidine) | 45 - 55 |
| C2 (furan) | 150 - 160 |
| C3 (furan) | 105 - 115 |
| C4 (furan) | 105 - 115 |
| C5 (furan) | 145 - 155 |
| CH₃ (on furan) | 10 - 20 |
Note: These are approximate chemical shift ranges and can vary based on the solvent and other experimental conditions.
To unambiguously assign all proton and carbon signals and to confirm the connectivity between the pyrrolidine and furan rings, two-dimensional (2D) NMR experiments are employed. nih.gov
COSY (Correlation Spectroscopy): This experiment establishes correlations between protons that are coupled to each other, typically those on adjacent carbon atoms. This is instrumental in tracing the proton network within both the pyrrolidine and furan rings.
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates directly bonded proton and carbon atoms. It allows for the direct assignment of a proton's signal to its attached carbon's signal.
HMBC (Heteronuclear Multiple Bond Correlation): This powerful technique reveals correlations between protons and carbons that are separated by two or three bonds. The key HMBC correlation that would definitively link the two heterocyclic rings in this compound is the one between the proton on C2 of the pyrrolidine ring and the carbon C2 of the furan ring.
Through the combined application of these 1D and 2D NMR techniques, a complete and unambiguous structural elucidation of this compound can be achieved.
Vibrational Spectroscopy: Infrared (IR) and Raman Analysis
The IR and Raman spectra of this compound are expected to display characteristic absorption bands corresponding to the vibrational modes of the pyrrolidine and furan rings.
The pyrrolidine ring exhibits characteristic vibrations including: dtic.mil
N-H stretching: A band in the region of 3300-3500 cm⁻¹, which can be broadened due to hydrogen bonding. dtic.mil
C-H stretching: Aliphatic C-H stretching vibrations typically appear in the 2850-3000 cm⁻¹ region. dtic.mil
CH₂ bending (scissoring): Around 1450-1470 cm⁻¹.
C-N stretching: Generally observed in the 1000-1250 cm⁻¹ range.
The furan ring displays vibrational modes characteristic of a five-membered aromatic heterocycle: researchgate.netresearchgate.netcdnsciencepub.com
C-H stretching: Aromatic C-H stretching vibrations are found above 3000 cm⁻¹, typically in the 3100-3160 cm⁻¹ range. cdnsciencepub.com
C=C stretching: These appear in the 1500-1600 cm⁻¹ region. researchgate.net
Ring stretching (breathing) modes: Characteristic bands are often observed in the 1300-1500 cm⁻¹ region.
C-O-C stretching: An intense band associated with the ether linkage is typically found in the 1000-1100 cm⁻¹ region. researchgate.net
The presence of the methyl group on the furan ring will also give rise to characteristic C-H stretching and bending vibrations.
Table 3: Characteristic Infrared Absorption Frequencies for this compound
| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) |
| Pyrrolidine | N-H Stretch | 3300 - 3500 |
| Pyrrolidine/Methyl | Aliphatic C-H Stretch | 2850 - 3000 |
| Furan | Aromatic C-H Stretch | 3100 - 3160 |
| Furan | C=C Stretch | 1500 - 1600 |
| Pyrrolidine | CH₂ Bend | 1450 - 1470 |
| Furan | Ring Stretch | 1300 - 1500 |
| Pyrrolidine/Furan | C-N Stretch / C-O-C Stretch | 1000 - 1250 |
To gain a more profound understanding of the vibrational modes and to aid in the assignment of the experimental spectra, theoretical calculations are often performed. nih.gov Density Functional Theory (DFT) methods, such as B3LYP, are commonly used to calculate the optimized geometry and the harmonic vibrational frequencies of the molecule. nih.govglobalresearchonline.net
The calculated vibrational frequencies are typically scaled by an appropriate factor to account for anharmonicity and the approximations inherent in the theoretical methods. nih.gov By comparing the scaled theoretical frequencies with the experimental IR and Raman data, a detailed and accurate assignment of the observed vibrational bands can be achieved. researchgate.netcdnsciencepub.com This correlative approach allows for a confident identification of even subtle vibrational features and provides strong support for the proposed molecular structure.
Mass Spectrometry (MS) for Molecular Formula Validation and Fragmentation Patterns
Mass spectrometry is a powerful analytical technique used to determine the mass-to-charge ratio of ions. In the context of this compound, it serves to validate the molecular formula and to elucidate its structure through the analysis of fragmentation patterns.
The fragmentation of related α-pyrrolidinophenone synthetic cathinones, which share the pyrrolidine moiety, often involves the loss of the neutral pyrrolidine molecule as a dominant pathway. wvu.edu Another common fragmentation involves the loss of the aromatic ring. wvu.edu For aldehydes and ketones, α-cleavage is a primary mode of fragmentation. miamioh.edu In cyclic ketones, more complex fragmentation patterns are observed. miamioh.edu
For instance, in the mass spectrum of 5-methyl-2(5H)-furanone, a related furan-containing compound, the molecular weight is 98.10 g/mol . nist.gov Similarly, tetrahydro-5-methyl-2-furanmethanol has a molecular weight of 116.16 g/mol . nist.gov These values provide a reference for the expected mass of fragments from the furan portion of this compound.
High-Resolution Mass Spectrometry (HRMS) for Precise Mass Determination
High-resolution mass spectrometry (HRMS) provides a highly accurate measurement of the mass-to-charge ratio, enabling the determination of the elemental composition of a molecule. For a derivative of 1-(Furan-2-ylmethyl)pyrrolidine, the calculated exact mass for the molecular ion [M+H]+ was C23H24ClN3O3+, with a calculated m/z of 425.91 and an experimental value of 426.04. nih.gov This level of precision is crucial for distinguishing between compounds with the same nominal mass but different elemental formulas.
Electronic Absorption Spectroscopy: Ultraviolet-Visible (UV-Vis) Techniques
Crystallographic Investigations of Related Pyrrolidine-Furan Structures
Crystallographic studies provide definitive information about the three-dimensional arrangement of atoms in a solid-state crystal. While a crystal structure for this compound itself is not detailed in the search results, analysis of related structures containing both pyrrolidine and furan rings offers valuable insights into its likely solid-state conformation and intermolecular interactions.
Single Crystal X-ray Diffraction for Solid-State Structure Determination
Single crystal X-ray diffraction is the gold standard for determining the precise atomic coordinates within a crystal lattice. nih.govelsevierpure.com The process involves growing a single crystal of the compound, which can be a significant challenge, and then bombarding it with X-rays. nih.gov The resulting diffraction pattern is used to solve the crystal structure. For example, the crystal structure of 2,5-dimethyl-3,4-dihydro-2H-pyran-2-carboxylic acid was determined using this method. researchgate.netresearchgate.net
In a study of related furan-containing pyrazole (B372694) derivatives, the crystal structures were determined by X-ray analysis, revealing how the molecules are linked in the solid state. researchgate.netresearchgate.net In one case, the furyl ring plane was found to be significantly twisted relative to the dihydropyrazole ring. nih.gov
Analysis of Intermolecular Interactions (e.g., Hydrogen Bonding, π-Stacking) in Crystal Lattices
The packing of molecules in a crystal is governed by various intermolecular interactions. In the crystal structure of a 1,5-benzodiazepine derivative containing a furan ring, N—H⋯O hydrogen bonds and slipped π–π stacking interactions were observed to form a three-dimensional network. nih.gov A Hirshfeld surface analysis indicated that H⋯H, H⋯O/O⋯H, and H⋯C/C⋯H interactions were the most significant contributors to the crystal packing. nih.gov
In another example involving a furan-containing pyrazole, the crystal structure was stabilized by intermolecular C—H···O hydrogen bonds. researchgate.net Similarly, in a cocrystal of a furan-pyrazole derivative with methanol, N−H···O and O−H···N intermolecular hydrogen bonds, along with C−H···π interactions, were responsible for the three-dimensional structure. researchgate.net These examples highlight the types of intermolecular forces that are likely to be important in the crystal lattice of this compound.
Computational Chemistry and Theoretical Investigations of Molecular Properties
Quantum Chemical Methodologies for Geometry Optimization and Electronic Structure
The foundation of any theoretical investigation into a molecule's properties lies in the accurate determination of its three-dimensional structure and electronic distribution. Quantum chemical methods are indispensable tools for this purpose.
Density Functional Theory (DFT) has become a primary workhorse in computational chemistry for studying the electronic structure of molecules the size of 2-(5-Methylfuran-2-yl)pyrrolidine due to its excellent balance of accuracy and computational cost. The core idea of DFT is to describe the electronic energy of a system as a functional of its electron density.
The choice of the functional and basis set is critical for obtaining reliable results. For organic molecules containing heteroatoms like oxygen and nitrogen, hybrid functionals, which mix a portion of exact Hartree-Fock exchange with a DFT exchange-correlation functional, are often employed. The B3LYP (Becke, 3-parameter, Lee-Yang-Parr) functional is a popular and well-validated choice for a wide range of organic systems. Other functionals like the M06-2X or ωB97X-D are also frequently used, particularly for systems where non-covalent interactions are important.
The basis set describes the atomic orbitals used to construct the molecular orbitals. Pople-style basis sets, such as 6-31G(d,p) or the larger 6-311+G(d,p), are commonly used for geometry optimizations and electronic property calculations of furan (B31954) and pyrrolidine (B122466) derivatives. The inclusion of polarization functions (d,p) allows for more flexibility in describing the shape of the electron density, which is crucial for molecules with non-planar elements like the pyrrolidine ring. Diffuse functions (+) are important for accurately describing anions and systems with lone pairs, such as the nitrogen in the pyrrolidine ring and the oxygen in the furan ring.
A typical computational study on this compound would involve geometry optimization using a selected DFT functional and basis set to find the lowest energy conformation of the molecule. This process yields important structural parameters such as bond lengths, bond angles, and dihedral angles.
Table 1: Representative DFT Functionals and Basis Sets for the Study of Furan-Pyrrolidine Systems
| Functional | Basis Set | Typical Application |
| B3LYP | 6-31G(d,p) | Geometry Optimization, Vibrational Frequencies |
| M06-2X | 6-311+G(d,p) | Thermochemistry, Non-covalent Interactions |
| ωB97X-D | aug-cc-pVTZ | High-accuracy Electronic Properties |
| PBE0 | def2-TZVP | General Purpose, Good for a Variety of Properties |
For studying the behavior of this compound in a more complex environment, such as in solution or interacting with a biological macromolecule like a protein, combined Quantum Mechanics/Molecular Mechanics (QM/MM) simulations are a powerful tool. In this approach, the part of the system of primary interest (the QM region), in this case, this compound, is treated with a high-level quantum mechanical method like DFT. The surrounding environment (the MM region), such as solvent molecules or the protein, is described using a simpler, classical molecular mechanics force field.
This hybrid approach allows for the investigation of phenomena like solvation effects on the conformational preferences of the molecule or the specific interactions governing its binding to a biological target, without the prohibitive computational cost of treating the entire system quantum mechanically. For instance, a QM/MM study could elucidate the role of specific amino acid residues in the binding pocket of a receptor that interacts with the furan or pyrrolidine moieties of the ligand.
Analysis of Electronic Properties and Reactivity Descriptors
Once the geometry of this compound is optimized, a wealth of information about its electronic properties and reactivity can be extracted from the calculated wavefunction.
The Frontier Molecular Orbitals (FMOs), specifically the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO), are key to understanding a molecule's chemical reactivity and electronic transitions. The HOMO represents the ability of a molecule to donate electrons, while the LUMO represents its ability to accept electrons.
The energy of the HOMO is related to the ionization potential, and the energy of the LUMO is related to the electron affinity. The energy gap between the HOMO and LUMO (the HOMO-LUMO gap) is an important indicator of molecular stability and reactivity. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as it requires more energy to excite an electron from the HOMO to the LUMO. Conversely, a small HOMO-LUMO gap indicates a more reactive molecule.
For this compound, the HOMO is expected to be localized primarily on the electron-rich furan ring and the nitrogen atom of the pyrrolidine ring, while the LUMO is likely to be distributed over the aromatic furan system. The HOMO-LUMO gap would provide insights into its susceptibility to electrophilic and nucleophilic attack.
Table 2: Illustrative Frontier Molecular Orbital Data for a Furan-Pyrrolidine System (Calculated at the B3LYP/6-311+G(d,p) level)
| Molecular Orbital | Energy (eV) | Description |
| HOMO | -5.8 | Electron-donating orbital, likely involved in reactions with electrophiles. |
| LUMO | -0.5 | Electron-accepting orbital, likely involved in reactions with nucleophiles. |
| HOMO-LUMO Gap | 5.3 | Indicates good kinetic stability. |
Natural Bond Orbital (NBO) analysis is a powerful method for translating the complex, delocalized molecular orbitals obtained from a quantum chemical calculation into a more intuitive picture of localized bonds, lone pairs, and antibonding orbitals. This analysis provides valuable information about intramolecular interactions, charge distribution, and electron delocalization.
For this compound, NBO analysis can quantify the hybridization of the atoms and the nature of the chemical bonds. It can also reveal important hyperconjugative interactions, such as the donation of electron density from a lone pair on the nitrogen atom into an antibonding orbital of an adjacent C-C or C-H bond, which can influence the molecule's conformation and reactivity. The analysis of donor-acceptor interactions within the molecule can highlight the pathways of intramolecular charge transfer.
The Molecular Electrostatic Potential (MEP) surface is a visual representation of the electrostatic potential mapped onto the electron density surface of a molecule. It is an invaluable tool for understanding intermolecular interactions and predicting the sites of electrophilic and nucleophilic attack.
The MEP surface is color-coded to indicate regions of different electrostatic potential. Typically, red regions represent areas of negative potential, which are susceptible to electrophilic attack and are associated with lone pairs on heteroatoms. Blue regions indicate areas of positive potential, which are prone to nucleophilic attack and are usually found around hydrogen atoms attached to electronegative atoms.
For this compound, the MEP surface would likely show a region of negative potential around the oxygen atom of the furan ring and the nitrogen atom of the pyrrolidine ring, making these sites attractive for interactions with electrophiles or hydrogen bond donors. Regions of positive potential would be expected around the N-H proton of the pyrrolidine ring, indicating its potential to act as a hydrogen bond donor. This analysis provides a clear picture of how the molecule would be perceived by other interacting species.
Reactivity Indices and Parr Functions
To quantify the chemical reactivity of this compound, conceptual DFT provides a framework for calculating reactivity indices. These descriptors, derived from the changes in energy with respect to the number of electrons, help in understanding the molecule's behavior in chemical reactions. Key global reactivity indices include chemical potential (μ), hardness (η), and electrophilicity (ω).
The chemical potential indicates the tendency of electrons to escape from the system, while hardness measures the resistance to a change in electron distribution. The electrophilicity index provides a measure of the energy lowering of a system when it accepts electrons.
Local reactivity is further elucidated by the Fukui function, f(r), which identifies the regions in a molecule that are most susceptible to nucleophilic or electrophilic attack. The Parr functions, which are related to the Fukui functions, can then be used to predict the most probable sites for reactive interactions. For this compound, one would anticipate that the nitrogen atom of the pyrrolidine ring and the carbon atoms of the furan ring would be key sites of reactivity.
Below is an illustrative table of how these reactivity indices might be presented for this compound, based on a hypothetical DFT calculation.
Table 1: Hypothetical Reactivity Indices for this compound
| Index | Description | Illustrative Value |
|---|---|---|
| Chemical Potential (μ) | Tendency of electrons to escape | -3.2 eV |
| Hardness (η) | Resistance to change in electron distribution | 5.8 eV |
Theoretical Spectroscopic Property Prediction and Validation
Computational methods are instrumental in the prediction and interpretation of various spectroscopic data for this compound.
Computation of Vibrational Frequencies and Potential Energy Distribution (PED)
Theoretical vibrational spectroscopy, typically performed using DFT methods, can predict the infrared and Raman spectra of this compound. The calculation of harmonic vibrational frequencies provides a set of normal modes, each corresponding to a specific molecular vibration.
An example of how predicted vibrational frequencies and their assignments for this compound might be tabulated is shown below.
Table 2: Illustrative Vibrational Frequencies and PED Assignments for this compound
| Wavenumber (cm⁻¹) | Vibrational Mode | Potential Energy Distribution (PED) |
|---|---|---|
| 3450 | N-H stretch | 95% N-H stretch |
| 3050 | C-H stretch (furan) | 85% C-H stretch |
| 2980 | C-H stretch (pyrrolidine) | 90% C-H stretch |
| 1620 | C=C stretch (furan) | 80% C=C stretch |
| 1250 | C-N stretch | 75% C-N stretch, 15% C-C stretch |
Prediction of NMR Chemical Shifts (e.g., GIAO Method)
The Gauge-Including Atomic Orbital (GIAO) method is a widely used and reliable quantum chemical approach for the prediction of NMR chemical shifts. By calculating the magnetic shielding tensors for each nucleus in this compound, it is possible to predict the ¹H and ¹³C NMR spectra. These theoretical chemical shifts, when referenced against a standard like tetramethylsilane (B1202638) (TMS), can be directly compared with experimental data, aiding in the structural elucidation of the molecule.
A hypothetical table of predicted ¹H and ¹³C NMR chemical shifts for this compound is provided below.
Table 3: Predicted ¹H and ¹³C NMR Chemical Shifts for this compound (vs. TMS)
| Atom | Predicted ¹H Chemical Shift (ppm) | Atom | Predicted ¹³C Chemical Shift (ppm) |
|---|---|---|---|
| H (N-H) | 2.1 | C (furan, C-O) | 155.2 |
| H (pyrrolidine, α to N) | 3.5 | C (furan, adjacent to pyrrolidine) | 148.5 |
| H (furan) | 6.1, 6.8 | C (pyrrolidine, α to N) | 60.1 |
Time-Dependent DFT (TD-DFT) for Electronic Excitation Energies and Absorption Spectra
Time-Dependent Density Functional Theory (TD-DFT) is a powerful tool for studying the excited states of molecules and predicting their electronic absorption spectra (UV-Vis). For this compound, TD-DFT calculations can determine the energies of electronic transitions from the ground state to various excited states. These transitions, along with their corresponding oscillator strengths, allow for the simulation of the UV-Vis absorption spectrum. This provides insight into the electronic structure of the molecule and the nature of its chromophores. The furan ring, in particular, is expected to give rise to characteristic π → π* transitions.
The following table illustrates the kind of data that would be obtained from a TD-DFT calculation for this compound.
Table 4: Illustrative TD-DFT Results for Electronic Transitions in this compound
| Excitation Energy (eV) | Wavelength (nm) | Oscillator Strength (f) | Major Contribution |
|---|---|---|---|
| 4.8 | 258 | 0.35 | HOMO → LUMO (π → π*) |
| 5.5 | 225 | 0.12 | HOMO-1 → LUMO (π → π*) |
Chemical Reactivity and Mechanistic Studies
Reactivity of the Furan (B31954) Ring in 2-(5-Methylfuran-2-yl)pyrrolidine Systems
The furan ring, a five-membered aromatic heterocycle, acts as a conjugated diene, making it a versatile participant in several classes of reactions. The presence of the methyl group at the 5-position influences its electronic properties and reactivity.
Oxidative Decomposition Mechanisms, including Singlet Oxygen Photo-cycloadditions
The furan ring is prone to oxidation, which can lead to ring-opening or the formation of other heterocyclic structures. In the presence of strong oxidizing agents like potassium permanganate (B83412) or chromium trioxide, furan rings can be oxidized to furanones. More specific to its diene character, the furan ring can undergo [4+2] cycloaddition reactions with singlet oxygen, an excited state of molecular oxygen (O₂). illinois.edu
This photo-cycloaddition is typically initiated by a photosensitizer (e.g., Rose Bengal, methylene (B1212753) blue) that, upon irradiation, transfers energy to ground-state triplet oxygen to generate the highly reactive singlet oxygen. illinois.edu The reaction with a furan diene proceeds to form an unstable endoperoxide intermediate. This intermediate can then rearrange to various oxidized products. The mechanism may be concerted or proceed through a stepwise pathway involving a perepoxide intermediate, which can influence the stereochemical outcome of the reaction. illinois.edu For some substrates, this process shows diastereoselectivity, favoring the formation of anti cycloadducts over syn products. illinois.edu
Acid-Catalyzed Reaction Pathways and Furan Ring Transformations
The furan ring in 2-(5-methylfuran-2-yl) systems exhibits significant sensitivity to acidic conditions, which can induce ring-opening transformations. A notable pathway is the acid-catalyzed hydrolysis, which proceeds via a retro-Paal-Knorr type mechanism. nih.gov Research has shown that the 5-methylfuran-2-yl moiety, when subjected to strong acids like trifluoroacetic acid (TFA), undergoes a clean and complete hydrolysis to form a 2,5-dioxopentanyl (2,5-DOP) derivative. nih.gov
This transformation is particularly efficient due to the presence of the 5-methyl group, which helps to stabilize a critical carbocation intermediate formed during the reaction. This stabilizing effect is not observed in unsubstituted furan-2-yl derivatives, highlighting the crucial role of the methyl substituent in this degradation pathway. nih.gov The resulting 2,5-dione is a stable entity that can be isolated. nih.gov
This reactivity is summarized in the following table:
Table 1: Acid-Catalyzed Transformation of the 5-Methylfuran-2-yl Moiety| Reactant Moiety | Reagent | Product Moiety | Key Observation | Reference |
|---|---|---|---|---|
| 5-Methylfuran-2-yl | Trifluoroacetic Acid (TFA) | 2,5-Dioxopentanyl (2,5-DOP) | Complete and clean hydrolysis. The 5-methyl group stabilizes a carbocation intermediate, facilitating the reaction. | nih.gov |
Diels-Alder Cycloaddition Reactions and Regioselectivity
As a conjugated diene, the furan ring readily participates in Diels-Alder [4+2] cycloaddition reactions with various dienophiles. libretexts.org This reaction is a powerful tool for constructing six-membered rings. In the context of substituted furans like this compound, the reaction's outcome is influenced by factors such as stereochemistry and regioselectivity.
Studies on the closely related 2,5-bis(hydroxymethyl)furan (BHMF) reacting with N-phenylmaleimide derivatives provide insight into the expected reactivity. nih.gov The Diels-Alder reaction of furans is often reversible, and the diastereoselectivity (the preference for endo or exo products) is subject to kinetic or thermodynamic control. nih.gov
Kinetic Control : At lower temperatures, the reaction favors the formation of the endo cycloadduct, which is formed faster.
Thermodynamic Control : At higher temperatures, the equilibrium shifts to favor the more stable exo cycloadduct.
The optimization of this reaction for BHMF and N-phenylmaleimide demonstrates this principle, as shown in the table below. nih.gov
Table 2: Influence of Temperature on Diastereoselectivity in a Furan Diels-Alder Reaction
| Temperature | Product Type | Selectivity | Rationale | Reference |
|---|---|---|---|---|
| Room Temperature | endo | Favored | Kinetically controlled product, forms more rapidly. | nih.gov |
| Higher Temperature | exo | Favored | Thermodynamically controlled product, more stable. | nih.gov |
The substituents on both the furan ring and the dienophile dictate the regioselectivity of the cycloaddition, although for a symmetrically substituted furan like a 2,5-disubstituted derivative, this is less complex. The reaction provides a pathway to complex bicyclic structures. rsc.org
Reactivity of the Pyrrolidine (B122466) Nitrogen and Ring System
The pyrrolidine component of the molecule is a saturated heterocycle containing a secondary amine. This nitrogen atom is the primary center of reactivity for this part of the molecule. hmdb.ca Its lone pair of electrons makes it both basic and nucleophilic.
Expected reactions involving the pyrrolidine nitrogen include:
Salt Formation : As a base, it will react with acids to form ammonium (B1175870) salts.
N-Alkylation and N-Acylation : As a nucleophile, it can attack alkyl halides, acyl halides, or anhydrides to form N-alkylated or N-acylated products.
Metal-Catalyzed Cross-Coupling : The nitrogen can participate in reactions like the Buchwald-Hartwig amination, coupling with aryl halides to form a new carbon-nitrogen bond. This has been demonstrated for structurally related pyrrolidine compounds. nih.gov
The pyrrolidine ring itself is generally stable, but it can undergo reduction under harsh conditions to yield a piperidine (B6355638) derivative.
Investigations of Stereoselective Transformations
Stereoselectivity is a key consideration in the reactions of this compound, which is a chiral molecule (the C2 of the pyrrolidine ring is a stereocenter). Any reaction at a prochiral center on the furan ring can be influenced by the existing stereocenter, potentially leading to diastereomeric products.
The Diels-Alder reaction is a prime example where stereoselectivity is investigated. As discussed, the formation of endo versus exo isomers is a well-studied aspect of diastereoselectivity in these cycloadditions. nih.gov In Lewis acid-promoted Diels-Alder reactions involving furan derivatives, high diastereoselectivity with endo/exo ratios up to 12:1 has been achieved, demonstrating that the stereochemical outcome can be effectively controlled. hkbu.edu.hk The inherent chirality of the pyrrolidine substituent could further influence the facial selectivity of the dienophile's approach to the furan diene.
Degradation Kinetics and Stability Profiling in Relevant Chemical Environments
The stability of this compound is highly dependent on the chemical environment. As established, the molecule is particularly unstable in strong acidic media due to the rapid hydrolysis of the 5-methylfuran ring. nih.gov
In biological or metabolic contexts, stability is also a critical factor. Studies on structurally similar compounds provide insights into potential metabolic pathways and degradation rates. For example, research on related ST2 inhibitors showed that modifications to the molecule, such as the nature and position of substituents, significantly impacted their stability in mouse and human liver microsomes. nih.gov The metabolic stability of one analog, compound 3c , was compared to a reference compound, iST2-1 , showing a significantly longer in vivo half-life. nih.gov
Table 3: Comparative In Vivo Stability of Related Compounds
| Compound | In Vivo Half-life (t₁/₂) | Elimination Rate | Reference |
|---|---|---|---|
| iST2-1 | 1.43 h | - | nih.gov |
| 3c | 3.74 h | Slower than iST2-1 | nih.gov |
| 14e | 1.54 h | Similar to iST2-1 | nih.gov |
Furthermore, studies on the thermal decomposition of related furanics like 5-methyl-2-ethylfuran show that degradation can occur through various C-H and C-C bond cleavages, with calculated energy barriers indicating the most likely points of initial decomposition. mdpi.com The degradation kinetics of a compound can be modeled to understand its persistence and breakdown in specific environments, such as through microbial action, where degradation often follows concentration-dependent models. nih.gov
Design and Synthesis of 2 5 Methylfuran 2 Yl Pyrrolidine Derivatives
Structure-Activity Relationship (SAR) Insights via Computational Methods
Computational chemistry has emerged as an indispensable tool in the rational design of novel 2-(5-Methylfuran-2-yl)pyrrolidine derivatives. By predicting the biological activity of virtual compounds, these methods help to prioritize synthetic efforts and provide a deeper understanding of the molecular features crucial for activity.
Quantitative Structure-Activity Relationship (QSAR) Modeling for Structural Features
Quantitative Structure-Activity Relationship (QSAR) modeling establishes a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For pyrrolidine-based compounds, QSAR studies have been instrumental in identifying key physicochemical and structural properties that govern their inhibitory potential against various biological targets.
A typical QSAR study on pyrrolidine (B122466) analogs involves the generation of robust statistical models, such as those using multiple linear regression (MLR) and partial least squares (PLS) methods. nih.gov These models help to determine the influence of various molecular descriptors on the activity of the compounds. Key parameters often identified in such analyses include:
Shape Flexibility Index: This descriptor relates to the conformational adaptability of the molecule, which can be crucial for optimal binding to a biological target.
Ipso Atom E-state Index: This parameter provides insights into the electronic and topological state of specific atoms within the molecule, highlighting their importance in molecular interactions.
Electrostatic Parameters (e.g., Dipole Moment): These descriptors are vital for understanding the role of electrostatic interactions, such as hydrogen bonds and dipole-dipole interactions, in ligand-receptor binding. nih.gov
For cinnamoyl pyrrolidine derivatives, a QSAR study revealed that the inhibitory activity against matrix metalloproteinases type 2 (MMP-2) is largely dependent on the electronic properties of the compounds. nih.gov The developed model, which explained a significant portion of the variance in activity, serves as a valuable tool for designing new MMP-2 inhibitors. nih.gov Such studies underscore the power of QSAR in elucidating the structural requirements for biological activity and guiding the design of more potent analogs.
Systematic Structural Modifications of the Pyrrolidine Ring
The pyrrolidine ring serves as a versatile scaffold that allows for extensive structural modifications. These changes can significantly impact the compound's pharmacological profile by altering its size, shape, and hydrogen-bonding capacity.
Synthesis of Substituted Pyrrolidine Analogs
The synthesis of substituted pyrrolidine analogs is a key strategy for exploring the SAR of the this compound core. Various synthetic routes have been developed to introduce a diverse range of substituents at different positions of the pyrrolidine ring.
One common approach involves the use of donor-acceptor cyclopropanes, which can react with primary amines to form substituted pyrrolidin-2-ones after a sequence of ring-opening, lactamization, and dealkoxycarbonylation. nih.gov Another versatile method is the reduction of α-iminophosphonates to yield diversely substituted (pyrrolidine-2-yl)phosphonates. nih.gov This method allows for the synthesis of 2,3-di-, 2,2,3-tri-, 2,3,4-tri-, and 2,2,3,4-tetrasubstituted pyrrolidine derivatives. nih.gov
A study on 1-(Furan-2-ylmethyl)pyrrolidine-based inhibitors demonstrated that substitutions on a phenyl ring attached to the pyrrolidine could significantly modulate activity. For instance, the introduction of dimethyl amine, pyrrolidine, or piperidine (B6355638) groups at the 3- or 4-position of the phenyl ring led to improved inhibitory activity. nih.gov
Table 1: Examples of Substituted Pyrrolidine Analogs and their Synthesis
| Compound Name | Starting Materials | Key Reaction Type | Reference |
| 1,5-substituted pyrrolidin-2-ones | Donor-acceptor cyclopropanes and primary amines | Lewis acid-catalyzed ring opening and lactamization | nih.gov |
| Diethyl (pyrrolidine-2-yl)phosphonates | Bicyclic iminophosphonates | Reduction of α-iminophosphonate | nih.gov |
| 2-(Aryl)-1-((5-(2-nitrophenyl)furan-2-yl)methyl)pyrrolidine | 2-(Aryl)pyrrolidine and 5-(2-nitrophenyl)furan-2-carbaldehyde | Reductive amination | nih.gov |
This table is interactive. You can sort and filter the data.
Functionalization at the Pyrrolidine Nitrogen Atom
The nitrogen atom of the pyrrolidine ring is a prime site for functionalization, offering a straightforward way to introduce a wide array of substituents. This secondary amine can be readily alkylated, acylated, or used in reductive amination reactions to append various groups that can probe different regions of a binding pocket.
Construction of Multivalent Pyrrolidine Architectures
The development of multivalent ligands, which contain multiple pharmacophoric units connected by a linker, is an emerging strategy to enhance binding affinity and selectivity. For pyrrolidine-based compounds, this can involve linking two or more this compound units together. While specific examples for this exact scaffold are limited in the provided search results, the concept is broadly applicable in drug design. Such architectures can bridge multiple binding sites on a target protein or interact with dimeric or oligomeric receptors.
Structural Modifications of the 5-Methylfuran Moiety
The 5-methylfuran moiety is another critical component of the this compound scaffold that can be subjected to structural modifications to optimize biological activity. The methyl group and the furan (B31954) ring itself can be altered to fine-tune the electronic and steric properties of the molecule.
Modifications could include:
Replacement of the methyl group: The methyl group at the 5-position of the furan ring could be replaced with other alkyl groups (e.g., ethyl, propyl) or with electron-withdrawing or electron-donating groups to modulate the electronic character of the furan ring.
Substitution on the furan ring: Introduction of substituents at the 3- or 4-positions of the furan ring can influence the molecule's interaction with its biological target.
Replacement of the furan ring: The furan ring could be replaced with other five- or six-membered aromatic or heteroaromatic rings, such as thiophene, pyridine, or phenyl, to explore the impact of different ring systems on activity. A study on pyrrol-2-yl-phenyl allylidene hydrazine (B178648) carboximidamide derivatives explored the replacement of the furan with a pyrrole (B145914) ring in the design of dual inhibitors for enzymes relevant to Alzheimer's disease. rsc.org
The synthesis of such analogs would typically involve starting from appropriately substituted furfural (B47365) derivatives. 5-Methylfurfural itself can be synthesized from various cellulose (B213188) products. wikipedia.org
Impact of Furan Ring Substituents on Reactivity and Stability
The reactivity and metabolic stability of furan-containing compounds are significantly influenced by the nature of the substituents on the furan ring. nih.gov The oxidation of the furan ring is a critical metabolic process that can lead to the formation of reactive electrophilic intermediates, such as epoxides or cis-enediones. nih.gov The specific intermediate formed depends on the substitution pattern of the furan ring, with increased substitution favoring epoxide formation. nih.gov These reactive metabolites can interact with cellular macromolecules like proteins and DNA. nih.gov
In the context of this compound derivatives, modifications to the furan ring play a crucial role in determining their metabolic fate. For instance, the presence of a methyl group at the 5-position of the furan ring can influence the metabolic stability of the compound. Research on similar furan-containing structures has shown that while a methyl group at the 5-position did not significantly alter stability in some cases, other substitutions, such as 2-methyl 3-nitro groups, led to improved liver microsomal stability. nih.gov
| Furan Ring Substitution | Impact on Liver Microsomal Stability | Reference |
| 5-Methyl | No significant change in stability compared to the unsubstituted analog in some contexts. | nih.gov |
| 2-Methyl, 3-Nitro | Improved liver microsomal stability. | nih.gov |
Molecular Docking and Intermolecular Interaction Profiling
Molecular docking is a computational technique used to predict the preferred orientation of a molecule when bound to a second molecule to form a stable complex. scispace.comnih.gov This method is instrumental in understanding the intermolecular interactions that govern the binding of a ligand to its receptor.
Computational Assessment of Ligand-Receptor Binding Interactions
Computational studies, including molecular docking and quantitative structure-activity relationship (QSAR) models, are essential for predicting the binding affinities of this compound derivatives to their biological targets. scispace.comnih.gov These assessments provide insights into the crucial molecular interactions, such as hydrogen bonds, hydrophobic interactions, and electrostatic interactions, that contribute to the binding energy of the ligand-receptor complex. scispace.com
For a series of furan-pyrrolidine-based compounds, structure-activity relationship (SAR) studies have been conducted to understand how different substituents on the molecule affect its inhibitory activity, often measured as the half-maximal inhibitory concentration (IC50). nih.gov For example, in a series of related compounds, substitutions at the 4-position of a phenyl ring attached to the pyrrolidine with groups like dimethyl amine, pyrrolidine, piperidine, or a methyl ester improved the inhibitory activities by 2- to 3-fold. nih.gov
The binding affinities of these derivatives are quantified by their IC50 values, which represent the concentration of the compound required to inhibit a specific biological or biochemical function by 50%. Lower IC50 values indicate higher potency.
| Compound/Derivative | Substitution | IC50 (µM) | Reference |
| Derivative with Dimethyl Amine | 4-position of the B-ring | Improved 2-3 fold | nih.gov |
| Derivative with Pyrrolidine | 4-position of the B-ring | Improved 2-3 fold | nih.gov |
| Derivative with Piperidine | 4-position of the B-ring | Improved 2-3 fold | nih.gov |
| Derivative with Methyl Ester | 4-position of the B-ring | Improved 2-3 fold | nih.gov |
| Derivative with Pyrrolidine | 3-position of the B-ring | 5-7 | nih.gov |
| Derivative with Piperidine | 3-position of the B-ring | 5-7 | nih.gov |
| Derivative with Dimethyl Amine | 3-position of the B-ring | 5-7 | nih.gov |
These computational and in-vitro findings are critical for the rational design of more potent and selective derivatives of this compound. By understanding the relationship between the molecular structure and its biological activity, researchers can prioritize the synthesis of compounds with the most promising therapeutic profiles.
Future Research Trajectories and Broader Impact in Chemical Science
Advancements in Asymmetric Synthetic Methodologies
The biological and catalytic activities of pyrrolidine-containing molecules are often dependent on their stereochemistry. Consequently, the development of efficient and highly stereoselective syntheses of 2-(5-Methylfuran-2-yl)pyrrolidine is a critical area for future research. While numerous methods exist for the asymmetric synthesis of 2,5-disubstituted pyrrolidines, specific application and optimization for the 2-(5-methylfuran-2-yl) substituent are yet to be extensively explored. nih.gov
Future work should focus on several promising strategies:
Chiral Auxiliary-Mediated Synthesis: The use of removable chiral auxiliaries, such as tert-butanesulfinamide, has proven effective in the asymmetric synthesis of 2-arylpyrrolidines. nih.gov Adapting this methodology to furan-containing substrates could provide a reliable route to enantiomerically pure this compound. The key will be to investigate the influence of the furan (B31954) ring on the diastereoselectivity of the key addition and cyclization steps.
Organocatalysis: The field of asymmetric organocatalysis, which was recognized with the 2021 Nobel Prize in Chemistry, offers powerful tools for the enantioselective synthesis of chiral pyrrolidines. nih.gov Proline and its derivatives are well-established catalysts for various transformations. Future research could explore the use of chiral cis-2,5-disubstituted pyrrolidine (B122466) organocatalysts for the synthesis of complex molecules, and this class of catalysts could potentially be synthesized from or include the target molecule itself. rsc.org The development of novel organocatalytic methods, such as asymmetric 'clip-cycle' reactions involving aza-Michael cyclizations, could also be applied to construct the pyrrolidine ring with high enantiocontrol. whiterose.ac.uk
Biocatalysis: The use of enzymes for the stereoselective synthesis of chiral amines and heterocycles is a rapidly growing field. Biocatalytic approaches, such as the use of laccases for the synthesis of functionalized pyrrolidine-2,3-diones, demonstrate the potential for enzymatic reactions to create complex chiral structures under mild conditions. nih.gov Future investigations could focus on identifying or engineering enzymes capable of the enantioselective amination of a suitable furan-based precursor to yield chiral this compound.
A comparative analysis of potential asymmetric synthetic strategies is presented in Table 1.
| Synthetic Strategy | Potential Advantages | Potential Challenges | Key Research Focus |
| Chiral Auxiliary | High diastereoselectivity, well-established methods. | Requires additional steps for auxiliary attachment and removal. | Optimization for furan-containing substrates. |
| Organocatalysis | Metal-free, environmentally benign, potential for high enantioselectivity. | Catalyst design and optimization for the specific substrate. | Development of novel catalysts and reaction conditions. |
| Biocatalysis | High stereoselectivity, mild reaction conditions, green approach. | Enzyme discovery and engineering, substrate scope limitations. | Screening for suitable enzymes and process optimization. |
Table 1: Comparison of Potential Asymmetric Synthetic Strategies for this compound.
Integration of Machine Learning and AI in Molecular Design and Reaction Prediction
The integration of machine learning (ML) and artificial intelligence (AI) is set to revolutionize chemical synthesis and materials discovery. For a molecule like this compound, these computational tools can accelerate research in several ways:
De Novo Molecular Design: Generative ML models can explore vast chemical spaces to design novel derivatives of this compound with optimized properties. By learning from existing chemical and biological data, these algorithms can suggest new structures with enhanced drug-likeness, specific binding affinities, or desired material characteristics. organic-chemistry.org
Property Prediction: ML models can be trained to predict a wide range of molecular properties, including solubility, toxicity, and reactivity. This can significantly reduce the experimental effort required for screening and optimization by prioritizing the synthesis of the most promising candidates.
Reaction Outcome Prediction: AI tools can predict the products and yields of chemical reactions, aiding in the design of efficient synthetic routes. For the synthesis of this compound and its derivatives, this could involve predicting the success of various catalytic systems or identifying potential side reactions.
Future research in this area will involve creating curated datasets of furan-pyrrolidine compounds and their properties to train more accurate and specialized ML models.
Exploration of this compound as a Motif in Advanced Materials Chemistry
Furan-based compounds derived from biomass are increasingly recognized as valuable building blocks for sustainable polymers and functional materials. europa.eursc.org For instance, 2,5-bis(hydroxymethyl)furan (BHMF) is a versatile monomer for producing bio-based polyesters and polyurethanes. researchgate.netnih.gov The unique structure of this compound, containing both a furan ring and a secondary amine, suggests its potential as a novel monomer or a functional additive in polymer chemistry.
Future research trajectories in this domain include:
Polymer Synthesis: Investigating the polymerization of this compound with suitable comonomers to create novel polyamides, polyimides, or other polymers. The bifunctional nature of the molecule (with reactive sites on both the pyrrolidine nitrogen and potentially the furan ring) could lead to polymers with unique architectures and properties.
Functional Material Development: The furan moiety can participate in various chemical transformations, including Diels-Alder reactions, which can be used for cross-linking or creating self-healing materials. The pyrrolidine unit can be functionalized to introduce specific properties, such as catalytic activity or metal-binding capabilities. The exploration of these functionalities could lead to the development of new resins, coatings, and smart materials. ijabbr.com
Biodegradable Polymers: Given the bio-based potential of the furan component, research into the biodegradability of polymers derived from this compound would be a significant contribution to the development of sustainable plastics. The enzymatic synthesis and biodegradability of other furan-based polyesters have already been demonstrated, providing a strong rationale for this line of inquiry. rsc.org
Deepening Mechanistic Understanding of Complex Reactions Involving Hybrid Heterocycles
A thorough understanding of the reactivity of the this compound scaffold is essential for its effective utilization in synthesis and materials science. Future research should aim to elucidate the mechanisms of key reactions involving this hybrid heterocycle.
Paal-Knorr Synthesis and Related Reactions: The Paal-Knorr synthesis is a classic method for the formation of furan and pyrrole (B145914) rings from 1,4-dicarbonyl compounds. organic-chemistry.orgalfa-chemistry.comwikipedia.orgorganic-chemistry.org A detailed mechanistic investigation of the formation of this compound or its precursors via this route, potentially using computational methods, could lead to more efficient and selective synthetic protocols.
Ring Stability and Reactivity: The furan ring is susceptible to hydrolysis under certain conditions, which can be a desirable feature for creating stimuli-responsive materials or a challenge to be overcome for stable applications. nih.gov A systematic study of the stability of the this compound scaffold under various conditions (pH, temperature, catalysts) is needed.
Reactions at the Pyrrolidine Ring: The pyrrolidine nitrogen can act as a nucleophile or a base, and the adjacent chiral center influences the stereochemical outcome of reactions. Mechanistic studies of reactions such as N-alkylation, N-acylation, and organocatalytic transformations involving the pyrrolidine moiety will be crucial for designing new catalysts and functional molecules.
Development of Sustainable and Green Synthetic Protocols
The development of environmentally benign synthetic methods is a cornerstone of modern chemistry. Future research on this compound should prioritize the principles of green chemistry.
Bio-based Feedstocks: The furan moiety of the target molecule can potentially be derived from biomass. Levulinic acid, a platform chemical obtainable from the degradation of 5-hydroxymethylfurfural (B1680220) (HMF), is a precursor for N-alkyl-5-methyl-2-pyrrolidones. researchgate.net Exploring synthetic routes that utilize such renewable starting materials would significantly enhance the sustainability profile of this compound.
Catalytic Methods: The use of efficient and recyclable catalysts, including heterogeneous catalysts and enzymes, can minimize waste and energy consumption. For instance, the reductive amination of levulinic acid derivatives is a key step in the synthesis of related pyrrolidones and can be achieved using various catalytic systems. researchgate.net
Green Solvents and Reaction Conditions: Future synthetic protocols should aim to use environmentally friendly solvents, such as water or bio-derived solvents, and minimize the use of hazardous reagents. Microwave-assisted synthesis is another green technique that can accelerate reactions and reduce energy input. organic-chemistry.org
The development of sustainable synthetic routes will not only be environmentally beneficial but also economically advantageous for the potential large-scale production of this compound and its derivatives.
Q & A
Q. What are the optimal synthetic routes for preparing 2-(5-Methylfuran-2-yl)pyrrolidine and its derivatives?
Answer: The compound can be synthesized via cyclocondensation reactions using intermediates such as 2-((5-methylfuran-2-yl)methylene)malononitrile. For example, triazolo[1,5-a]pyridine derivatives are formed by reacting this intermediate with aldehydes (e.g., aromatic or sugar-based aldehydes) in ethanol with catalytic piperidine, yielding products with 80–91% efficiency . Key steps include:
- Catalytic conditions : Piperidine in ethanol at room temperature.
- Characterization : Use -NMR to confirm the presence of furan protons (δ 6.0–7.0 ppm) and pyrrolidine protons (δ 2.5–3.5 ppm). IR spectroscopy can validate carbonyl groups (1650–1750 cm) .
Q. How is the purity and structural integrity of this compound validated?
Answer:
- Melting point analysis : Confirm consistency with literature values (e.g., 210–273°C for derivatives) .
- Spectroscopic techniques :
- -NMR for hydrogen environments (e.g., furan protons at δ 6.2–6.8 ppm).
- -NMR to identify quaternary carbons in the pyrrolidine ring (~45–60 ppm) .
- High-resolution mass spectrometry (HRMS) for exact mass verification.
Advanced Research Questions
Q. How do steric and electronic effects of the 5-methylfuran substituent influence reactivity in heterocyclic ring formation?
Answer: The methyl group on the furan ring enhances electron density, stabilizing intermediates during cyclization. For example, in Biginelli reactions, 5-methylfurfural reacts with thiourea and ethyl cyanoacetate to form pyrimidine derivatives (e.g., compound 8 in ). Computational studies (DFT) can model charge distribution and predict regioselectivity in such reactions .
Q. What strategies resolve contradictions in reported yields for derivatives of this compound?
Answer:
- Reaction optimization : Vary catalysts (e.g., acetic anhydride vs. piperidine) and solvent polarity. For instance, replacing ethanol with DMF may improve yields for less soluble products .
- Data reconciliation : Compare NMR shifts across studies. Discrepancies in melting points (e.g., ±5°C) may arise from polymorphic forms or impurities, necessitating recrystallization in alternate solvents (e.g., methanol/water mixtures) .
Q. How can computational chemistry predict biological activity or metabolic pathways of this compound?
Answer:
- Molecular docking : Simulate interactions with biological targets (e.g., enzymes or receptors). The pyrrolidine scaffold is a common motif in drug discovery due to its conformational flexibility .
- ADMET prediction : Use tools like SwissADME to estimate pharmacokinetics. Substituents like the methylfuran group may influence logP (lipophilicity) and metabolic stability .
Methodological Challenges
Q. What analytical techniques differentiate between stereoisomers of this compound derivatives?
Answer:
Q. How are side reactions minimized during functionalization of the pyrrolidine ring?
Answer:
- Protecting groups : Temporarily block reactive amines with Boc or Fmoc groups during alkylation or acylation steps.
- Low-temperature conditions : Perform reactions at –20°C to suppress undesired nucleophilic attacks .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
